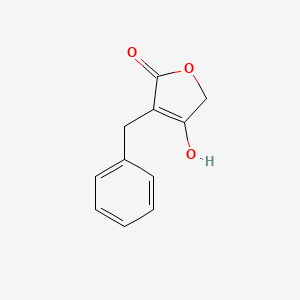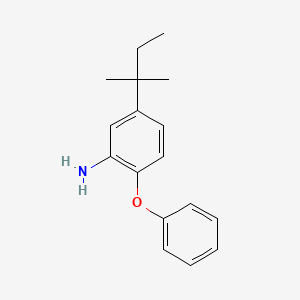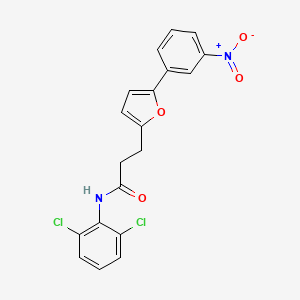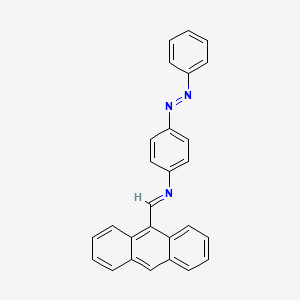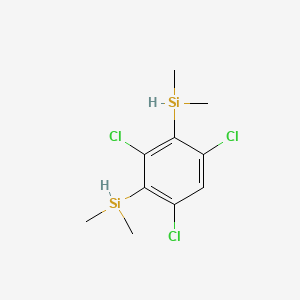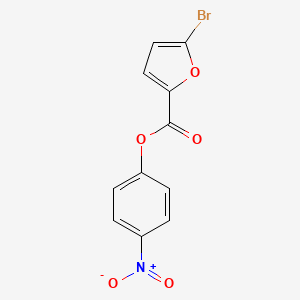
1,2-Hydrazinedicarbothioamide, N-(4-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Hydrazinedicarbothioamide, N-(4-chlorophenyl)- is a chemical compound with the molecular formula C8H9ClN4S2. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a hydrazine group and a chlorophenyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of hydrazine sulfate with ammonium thiocyanate in the presence of a catalyst, followed by the addition of 4-chlorophenyl isothiocyanate . The reaction is carried out under reflux conditions for several hours, and the product is purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of 1,2-Hydrazinedicarbothioamide, N-(4-chlorophenyl)- may involve large-scale reactions using similar synthetic routes. The process typically includes the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Hydrazinedicarbothioamide, N-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Hydrazinedicarbothioamide, N-(4-chlorophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,2-Hydrazinedicarbothioamide, N-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to reduced tumor survival, induction of apoptosis, and cell cycle arrest . Molecular docking studies have revealed favorable binding profiles within the active sites of enzymes such as PI3K, AKT1, and mTOR .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Hydrazinedicarbothioamide: A structurally similar compound without the chlorophenyl group.
2,5-Dithiobiurea: Another related compound with similar functional groups.
Uniqueness
1,2-Hydrazinedicarbothioamide, N-(4-chlorophenyl)- is unique due to the presence of the chlorophenyl group, which enhances its biological activity and specificity. This structural feature distinguishes it from other similar compounds and contributes to its effectiveness in various applications.
Propriétés
Numéro CAS |
89981-53-3 |
|---|---|
Formule moléculaire |
C8H9ClN4S2 |
Poids moléculaire |
260.8 g/mol |
Nom IUPAC |
1-(carbamothioylamino)-3-(4-chlorophenyl)thiourea |
InChI |
InChI=1S/C8H9ClN4S2/c9-5-1-3-6(4-2-5)11-8(15)13-12-7(10)14/h1-4H,(H3,10,12,14)(H2,11,13,15) |
Clé InChI |
AJHFPDZALJKOMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=S)NNC(=S)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



